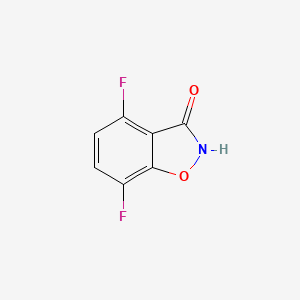

4,7-Difluoro-1,2-benzoxazol-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3F2NO2 |

|---|---|

Molecular Weight |

171.10 g/mol |

IUPAC Name |

4,7-difluoro-1,2-benzoxazol-3-one |

InChI |

InChI=1S/C7H3F2NO2/c8-3-1-2-4(9)6-5(3)7(11)10-12-6/h1-2H,(H,10,11) |

InChI Key |

IRRQZXBAGZLTIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)NO2)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 1,2-Benzisoxazoles

General synthetic routes to the 1,2-benzisoxazole (B1199462) core typically involve the formation of the heterocyclic ring through intramolecular cyclization, establishing either the crucial C-O or N-O bond.

Stepwise Cyclization Approaches

Stepwise cyclization is the most traditional and widely employed method for synthesizing 1,2-benzisoxazoles. These methods often begin with ortho-substituted benzene (B151609) derivatives that contain the necessary functionalities for ring closure.

From o-Hydroxyaryl Oximes: A primary route involves the cyclization of oximes derived from o-hydroxyaryl aldehydes or ketones. chim.it This process, typically promoted by a base, involves the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile to displace a leaving group on the oxime nitrogen, forming the C-O bond of the isoxazole (B147169) ring. Modifications of this approach have been developed for creating substituted benzisoxazoles, including those with fluorine substituents. chim.it

From Salicylhydroxamic Acids: The cyclization of 2-hydroxybenzohydroxamic acids is a known method for producing 3-hydroxy-1,2-benzisoxazoles. researchgate.net Reagents like carbonyldiimidazole can facilitate this transformation. researchgate.net This pathway would be a logical, though undocumented, approach for the target molecule, starting from a hypothetical 3,6-difluoro-2-hydroxybenzohydroxamic acid.

One-Pot Synthesis Strategies

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps. For the benzisoxazole class, several one-pot methods have been developed.

[3+2] Cycloaddition: A modern approach involves the [3+2] cycloaddition of in situ generated arynes with nitrile oxides. chim.itorganic-chemistry.org This method allows for the direct formation of functionalized benzisoxazoles under mild conditions. organic-chemistry.org

From o-Hydroxyacetophenone Oximes: A one-pot method has been reported for preparing 3-methylbenzisoxazoles from 2-hydroxyacetophenone (B1195853) oxime using a fluorine-containing accelerator under microwave conditions. patsnap.com While this demonstrates a one-pot strategy for a related structure, its applicability to a 3-hydroxy derivative is not specified.

Precursors and Advanced Starting Materials for Benzoxazole (B165842) Ring Formation

The choice of starting materials is critical and dictates the substitution pattern of the final benzoxazole product.

Utilization of Fluorinated Anilines and Phenols

The synthesis of fluorinated benzoxazoles inherently relies on fluorinated precursors. nih.gov For the target compound, 4,7-Difluoro-1,2-benzoxazol-3-ol, the logical starting material would be a difluorinated phenol (B47542), such as 2,5-difluorophenol, or a difluorinated aniline. These precursors would need to be converted into suitable intermediates, like an o-hydroxyaryl oxime or a salicylhydroxamic acid, prior to cyclization. While the use of fluorinated phenols and anilines in generating various heterocyclic systems is common, specific examples leading to the target molecule are not available.

Carbonyl Coupling Reagents and Conditions

The formation of the benzoxazole ring often involves coupling with a carbonyl source. In the synthesis of 2-substituted 1,3-benzoxazoles, aldehydes, carboxylic acids, and their derivatives are frequently used. nih.govijpbs.com For 3-hydroxy-1,2-benzisoxazoles, the carbonyl group is intrinsic to the precursor, often a hydroxamic acid, which itself is typically prepared from a salicylic (B10762653) acid ester or chloride. The specific reagents and conditions for creating the necessary 3,6-difluoro-2-hydroxybenzoyl precursor are not described in the reviewed literature.

Contemporary Synthetic Innovations for Benzoxazole Scaffolds

Recent innovations in organic synthesis have provided new tools for constructing benzoxazole rings with greater efficiency and broader substrate scope.

Metal-Catalyzed Cyclizations: Palladium and copper catalysts are frequently used to facilitate the intramolecular C-O bond formation in benzisoxazole synthesis. chim.it These methods often tolerate a wide range of functional groups.

Photoredox Catalysis: Light-mediated reactions represent a green and powerful approach. While specific applications to 3-hydroxy-1,2-benzisoxazole synthesis are not prominent, photoredox catalysis is widely used for various heterocyclic formations and C-H functionalizations. acs.org

Electrochemical Synthesis: Electrochemical methods offer a reagent-free way to promote reactions. The synthesis of isoxazoles has been achieved using electrolysis, which can offer advantages in yield and environmental impact over conventional methods. mdpi.com

Metal-Catalyzed Cyclization Processes

The formation of the benzoxazole ring system is frequently accomplished through transition metal-catalyzed reactions. These processes offer high efficiency and selectivity. Copper and iron catalysts are notably prevalent in these transformations.

One prominent method involves the copper-catalyzed tandem cyclization of 2-halophenols with amidines. rsc.org This approach is advantageous as it often proceeds without the need for ligands and utilizes an inexpensive catalyst like copper(I) chloride (CuCl). rsc.org The reaction avoids harsh oxidants or acids, presenting a milder alternative for constructing the benzoxazole skeleton. rsc.org

Iron-catalyzed methods have also been developed, involving the oxidative coupling and cyclization of phenol derivatives with benzoyl aldehyde oximes. nih.gov These reactions can be performed at room temperature using an inexpensive iron(III) catalyst, highlighting the method's practicality and accessibility. nih.gov While these methods typically yield 2-substituted benzoxazoles, the underlying principles of intramolecular C-O or C-N bond formation are fundamental to the synthesis of the broader benzoxazole class. For the specific 1,2-benzoxazol-3-ol structure, analogous intramolecular cyclization of a suitably functionalized precursor, such as a derivative of 2-hydroxy-3,6-difluorobenzohydroxamic acid or a related oxime, would be a logical synthetic pathway under metal catalysis.

Table 1: Examples of Metal-Catalyzed Benzoxazole Synthesis This table is generated based on data from related benzoxazole syntheses to illustrate the principles.

| Catalyst | Precursors | Key Features | Yields | Reference |

|---|---|---|---|---|

| CuCl | 2-Halophenols and Amidines | Ligand-free, oxidant-free | Good to Excellent | rsc.org |

| Iron(III) Catalyst | Phenol derivatives and Benzoyl aldehyde oximes | Room temperature reaction | Not specified | nih.gov |

| Cobalt(II) Complex | N-(2-bromophenyl)benzamides | Intramolecular C-O cross-coupling | Moderate to High | researchgate.net |

Electrochemical Synthesis Pathways

Electrochemical methods provide a powerful and green alternative for synthesizing benzoxazoles, often avoiding the need for chemical oxidants or catalysts. These techniques rely on anodic or cathodic processes to trigger the key cyclization step.

One established approach is the indirect ("ex-cell") electrochemical synthesis of benzoxazoles from ortho-iminophenols. acs.org This method uses a redox mediator based on an iodine(I)/iodine(III) couple, which is generated electrochemically. acs.org The electro-generated I(III) species then effects the oxidative cyclization. acs.org A key advantage is the compatibility with a wide array of redox-sensitive functional groups. acs.org

Another strategy involves the direct electrochemical oxidative cyclization of o-aminophenols with aldehydes. bohrium.com This method is appealing for its simplicity, using common graphite (B72142) and platinum electrodes and proceeding under a constant current without external catalysts or oxidants. bohrium.com More recent developments have shown that benzoxazoles can also be formed electrochemically from readily available anilides, proceeding through an amidyl radical intermediate. rsc.orgwustl.edu For the synthesis of 2,1-benzisoxazoles, an isomer of the target scaffold, a sustainable electrochemical protocol has been established involving the cathodic reduction of nitroarenes. nih.gov These diverse electrochemical methods underscore the versatility of using electricity as a "reagent" to construct the benzazole core. nih.gov

Table 2: Overview of Electrochemical Benzoxazole Synthesis This table is generated based on data from various electrochemical syntheses of benzazoles.

| Method | Precursors | Key Conditions | Advantages | Reference |

|---|---|---|---|---|

| Indirect "Ex-Cell" | o-Iminophenols | Iodine(I)/Iodine(III) redox mediator | High functional group tolerance | acs.org |

| Direct Oxidative Cyclization | o-Aminophenols and Aldehydes | Constant current, catalyst-free | Simplicity, practicality | bohrium.com |

| From Anilides | Anilides | Constant current protocol | Employs amidyl radical intermediates | rsc.orgwustl.edu |

| Reductive Cyclization | Nitroarenes | Cathodic reduction, undivided cell | Sustainable, access to 2,1-benzisoxazoles | nih.gov |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating the synthesis of heterocyclic compounds, including benzoxazoles. rsc.orgbohrium.com This method utilizes microwave irradiation to heat the reaction mixture, which often leads to dramatic reductions in reaction times, increased yields, and improved purity of the products compared to conventional heating methods. bohrium.com

The synthesis of benzoxazoles via the condensation of 2-aminophenols with carboxylic acids or their derivatives is a classic transformation that benefits significantly from microwave assistance. bohrium.com Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. nih.gov For instance, the synthesis of various benzoxazole derivatives has been achieved with high efficiency by reacting 2-aminophenols with aldehydes or carboxylic acids under microwave irradiation, sometimes using a solid support like silica (B1680970) gel or in the presence of catalysts like polyphosphoric acid. acsgcipr.org This rapid and efficient heating makes microwave-assisted synthesis a highly attractive option for high-throughput synthesis and library generation in medicinal chemistry. rsc.org

Green Chemistry Approaches in Benzoxazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to benzoxazole synthesis. nih.gov These approaches focus on improving atom economy, using safer solvents, and employing energy-efficient methods.

Microwave-assisted and ultrasound-assisted syntheses are prominent examples of green methodologies, as they significantly reduce reaction times and, consequently, energy consumption. nih.gov Furthermore, performing these reactions in environmentally benign solvents like water or deep eutectic solvents, or under solvent-free conditions, further enhances their green credentials. wustl.edunih.gov For example, the synthesis of benzoxazole derivatives has been reported using ZnO nanoparticles as a catalyst in ethanol, with microwave or ultrasound irradiation reducing the reaction time from one hour to just five minutes. nih.gov Electrochemical syntheses also align with green chemistry principles by replacing chemical oxidants with electricity, a clean reagent. bohrium.com

Introduction of Fluorine Atoms in Benzoxazole Derivatives

The introduction of fluorine atoms onto the benzoxazole scaffold is a critical step in the synthesis of this compound. Fluorine substitution can profoundly influence the physicochemical and biological properties of a molecule. nih.gov

Late-Stage Difluoromethylation Techniques

Late-stage functionalization involves introducing a specific group into a molecule at a late point in the synthetic sequence. This strategy is highly valuable for creating structural diversity. For fluorinated compounds, late-stage difluoromethylation is a key technique.

A notable example is the palladium-catalyzed decarbonylative C-H difluoromethylation of azoles. acs.org This reaction allows for the direct introduction of a difluoromethyl (CF₂H) group at the C2-position of a pre-formed benzoxazole ring. acs.org The process typically uses a palladium catalyst with a specific ligand, such as XantPhos, and a difluoromethyl source like a difluoromethyl anhydride. acs.org This method is powerful because it functionalizes a C-H bond directly, avoiding the need for pre-functionalized substrates.

Halogen Exchange Methodologies

The Halogen Exchange (Halex) reaction is a cornerstone of industrial aromatic fluorination. acsgcipr.orgwikipedia.org This nucleophilic aromatic substitution (SₙAr) process involves the displacement of a halide, typically chloride or bromide, with fluoride (B91410). acsgcipr.org The reaction is usually carried out at high temperatures (150-250 °C) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), using a fluoride salt such as potassium fluoride (KF). wikipedia.org

The success of a Halex reaction is highly dependent on the electronic nature of the aromatic ring. The substitution is greatly facilitated by the presence of electron-withdrawing groups ortho or para to the leaving halogen, as these groups stabilize the negatively charged Meisenheimer complex intermediate. acsgcipr.org In the context of synthesizing this compound, one could envision a synthetic route starting from a precursor like 4,7-dichloro-1,2-benzoxazol-3-ol. The Halex reaction would then be used to replace the two chlorine atoms with fluorine. The heterocyclic ring itself acts as an electron-withdrawing feature, which would facilitate the substitution. This method is a robust and scalable approach for introducing fluorine atoms onto an aromatic core. wikipedia.org

Chemical Transformations and Derivatization Studies

Reactivity Profile and Reaction Mechanisms of the 1,2-Benzoxazole Core

The 1,2-benzoxazole ring system, also known as benzisoxazole, is an aromatic heterocycle that serves as a scaffold in numerous biologically active compounds. Its reactivity is influenced by the presence of both an oxygen and a nitrogen atom, leading to a delicate balance of electron density and bond stability. The addition of two fluorine atoms at the 4- and 7-positions significantly modulates this reactivity.

The benzene (B151609) portion of the 4,7-difluoro-1,2-benzoxazol-3-ol is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing inductive effect of the two fluorine atoms, which significantly lowers the electron density of the aromatic ring, making it prone to attack by nucleophiles. nih.govopenstax.org In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.orglibretexts.org Subsequent elimination of the leaving group restores the aromaticity.

For this specific molecule, the fluorine atoms themselves act as leaving groups. In the context of SNAr, fluoride (B91410) is an excellent leaving group, a counterintuitive fact when compared to SN1/SN2 reactions. youtube.comyoutube.com Its effectiveness stems from the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon highly electrophilic and facilitating the initial, rate-determining attack by the nucleophile. youtube.com

The reaction allows for the replacement of one or both fluorine atoms with a variety of nucleophiles, providing a direct route to a wide range of analogs. The regioselectivity of the substitution (i.e., whether the C4-F or C7-F is replaced first) would depend on the specific nucleophile and reaction conditions, governed by the relative stability of the possible Meisenheimer complex intermediates.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product (Monosubstituted) |

| Amine (R₂NH) | Base (e.g., K₂CO₃), heat | 4-Amino-7-fluoro- or 7-Amino-4-fluoro-1,2-benzoxazol-3-ol |

| Alcohol (ROH) | Strong base (e.g., NaH) | 4-Alkoxy-7-fluoro- or 7-Alkoxy-4-fluoro-1,2-benzoxazol-3-ol |

| Thiol (RSH) | Base (e.g., Et₃N) | 4-(Alkylthio)-7-fluoro- or 7-(Alkylthio)-4-fluoro-1,2-benzoxazol-3-ol |

| Azide (N₃⁻) | NaN₃, polar aprotic solvent | 4-Azido-7-fluoro- or 7-Azido-4-fluoro-1,2-benzoxazol-3-ol |

Electrophilic aromatic substitution on the this compound ring is more complex. The reaction is governed by the competing electronic effects of three different substituents: the fused oxazole (B20620) ring, the two fluorine atoms, and the hydroxyl group.

Fused Oxazole Ring: The 1,2-benzoxazole ring itself is generally considered an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.

Fluorine Atoms: Fluorine atoms are deactivating due to their strong negative inductive effect (-I), but they are ortho, para-directing because of their positive resonance effect (+R), where their lone pairs can donate into the ring. nih.govresearchgate.net

Hydroxyl Group: The C3-OH group, existing in tautomeric equilibrium with a benzoxazolone form, behaves similarly to a phenol (B47542). The hydroxyl group is a very strong activating, ortho, para-directing group. quora.comchemistrysteps.commlsu.ac.in

Modern C-H activation/functionalization methods offer more precise alternatives. For instance, palladium-catalyzed reactions have been used for the selective C-H difluoromethylation of benzoxazoles at the C2 position, demonstrating that direct functionalization of the heterocyclic portion is also a viable strategy. acs.org

The 1,2-benzoxazole core is susceptible to ring-opening reactions under various conditions, a process that can be exploited for synthetic purposes. The N-O bond is often the point of initial cleavage due to its inherent weakness compared to C-C or C-O bonds. researchgate.net

Acid- and Metal-Catalyzed Opening: Lewis or Brønsted acids can catalyze the cleavage of the ring. A notable example is the yttrium triflate (Y(OTf)₃)-catalyzed formal [4+2] cyclization of benzoxazoles with propargylic alcohols. This reaction proceeds through a ring-opening of the benzoxazole (B165842), followed by an annulation (ring-forming) cascade to yield N-formyl-1,4-benzoxazine derivatives. nih.gov

Nucleophilic Ring-Opening: Strong nucleophiles can also induce ring-opening. For example, treatment of benzoxazoles with secondary amines can lead to the cleavage of the oxazole ring to form an intermediate N-(2-hydroxyphenyl)amidine. This intermediate can then undergo an iron-catalyzed oxidative cyclization to produce 2-aminobenzoxazoles. rsc.org In another example, superparamagnetic copper ferrite (B1171679) (CuFe₂O₄) nanoparticles catalyze the ring-opening of benzoxazoles with iodoarenes to generate triphenylamine (B166846) derivatives. researchgate.net

These ring-opening strategies highlight the synthetic versatility of the benzoxazole scaffold, allowing it to be transformed into other important heterocyclic systems.

Synthesis of Analogs and Structural Modifications of this compound

The core structure of this compound provides multiple handles for chemical modification, enabling the synthesis of a wide library of analogs for structure-activity relationship (SAR) studies.

Hydroxyl Group Derivatization: The C3-hydroxyl group is part of a cyclic enol system and can undergo typical reactions of alcohols and phenols. researchgate.netnih.gov Derivatization at this position can be used to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Table 2: Potential Derivatization Reactions at the C3-Hydroxyl Position

| Reaction Type | Reagent | Product |

| O-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | 3-Alkoxy-4,7-difluoro-1,2-benzoxazole |

| O-Acylation | Acyl chloride (RCOCl), Base (e.g., Pyridine) | 4,7-Difluoro-1,2-benzoxazol-3-yl acetate |

| Etherification | Alcohol (ROH), Acid catalyst | 3-Alkoxy-4,7-difluoro-1,2-benzoxazole |

Aromatic Position Functionalization: As discussed in section 3.1.1, the fluorine atoms at C4 and C7 are prime sites for nucleophilic aromatic substitution. This provides a powerful and direct method for introducing a wide array of functional groups onto the benzene ring. By choosing the appropriate nucleophile, chemists can synthesize derivatives containing amino, ether, thioether, and other functionalities, each potentially altering the molecule's biological activity. nih.govnih.gov

The benzoxazole scaffold can serve as a foundation for building more complex, polycyclic systems. organic-chemistry.orgorganic-chemistry.org This is typically achieved by starting with a functionalized benzoxazole and building a new ring onto it.

One of the most direct methods involves the ring-opening/annulation strategy previously mentioned. The reaction of this compound with various propargylic alcohols in the presence of a Lewis acid catalyst could potentially yield a library of fluorinated 1,4-benzoxazine derivatives. nih.gov

Furthermore, by first using SNAr to install functional groups at the C5 or C6 positions (after substitution of the fluorines), it would be possible to perform subsequent cyclization reactions to fuse new heterocyclic rings, such as pyrazoles, imidazoles, or thiazoles, onto the core structure. This approach dramatically expands the structural diversity accessible from the starting compound.

Role as a Versatile Synthetic Intermediate and Building Block

The 1,2-benzoxazol-3-ol scaffold, also known as a benzisoxazolone ring system, is a valuable building block in organic synthesis. Its utility stems from the presence of multiple reactive sites that allow for a variety of chemical transformations. The acidic hydroxyl group on the oxazole ring can be readily deprotonated to form an oxygen nucleophile, while the nitrogen atom and the aromatic ring can also participate in various reactions. The introduction of fluorine atoms at the 4 and 7 positions of the benzene ring in this compound is expected to enhance its utility as a synthetic intermediate by modulating its acidity, electrophilicity, and susceptibility to nucleophilic aromatic substitution.

The 1,2-benzoxazol-3-ol moiety serves as a versatile precursor for the synthesis of more complex molecular architectures. The inherent reactivity of the scaffold allows for its incorporation into larger molecules through various chemical reactions. For instance, the hydroxyl group can be alkylated or acylated to introduce a wide range of substituents. Furthermore, the N-O bond of the isoxazolone ring can undergo reductive cleavage under specific conditions, providing access to o-hydroxy-substituted amides or related structures, which are themselves valuable intermediates in the synthesis of various biologically active compounds.

The fluorine substituents in this compound would likely play a crucial role in directing the construction of complex molecules. The electron-withdrawing nature of fluorine can increase the acidity of the N-H proton (in the tautomeric amide form) or the hydroxyl group, potentially leading to more efficient and selective reactions under milder conditions. Moreover, the C-F bonds are generally stable, making this building block suitable for multi-step synthetic sequences.

| Reaction Type | Potential Reagents | Resulting Functional Group | Potential for Complexity |

| O-Alkylation | Alkyl halides, Tosylates, Mesylates | Ether | Introduction of aliphatic or benzylic side chains |

| O-Acylation | Acyl chlorides, Anhydrides | Ester | Formation of ester-linked functionalities |

| N-Alkylation/Arylation | Alkyl/Aryl halides (under basic conditions) | N-Substituted benzoxazolone | Diversification at the nitrogen atom |

| Nucleophilic Aromatic Substitution | Strong nucleophiles | Substitution of a fluorine atom | Introduction of new substituents on the aromatic ring |

| Ring-Opening Reactions | Reducing agents (e.g., H₂/Pd, SmI₂) | o-Hydroxy-N-substituted benzamide | Access to acyclic, functionalized aromatic compounds |

The synthesis of libraries of heterocyclic compounds is a cornerstone of modern drug discovery. The 1,2-benzoxazol-3-ol framework is an attractive starting point for the generation of such libraries due to its amenability to diversification at multiple positions. By employing combinatorial chemistry approaches, a single starting material like this compound can be converted into a large number of distinct products.

The general strategy for library synthesis would involve parallel reactions where a common core is treated with a diverse set of building blocks. For instance, a library of O-alkylated derivatives could be rapidly synthesized by reacting this compound with a collection of different alkylating agents in a multi-well plate format. Similarly, libraries of N-substituted analogs could be prepared. The fluorinated nature of the scaffold would impart unique properties to each member of the library, potentially leading to the discovery of novel bioactive molecules.

| Library Type | Diversification Point | Example Reagent Set | Potential Library Size |

| O-Alkylated Library | Oxygen of the hydroxyl group | 100 different alkyl halides | 100 compounds |

| N-Substituted Library | Nitrogen atom | 50 different aryl boronic acids (via Suzuki coupling) | 50 compounds |

| Multi-substituted Library | O, N, and aromatic ring | Combinatorial mix of reagents | Potentially thousands of compounds |

Research on this compound Not Publicly Available

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research data to support the generation of an article on the computational chemistry and theoretical investigations of the compound this compound.

While the compound, also known as 4,7-difluoro-3-hydroxy-1,2-benzisoxazole, is listed by chemical suppliers with the CAS Number 114085-28-8, it does not appear to have been the subject of the specific theoretical studies outlined in the request. parchem.com Searches for quantum chemical calculations, including Molecular Orbital Theory and Density Functional Theory (DFT) studies, yielded no specific results for this molecule.

Similarly, no literature was found detailing theoretical reaction pathway elucidation, transition state analysis, energy landscape mapping, or predictive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies for this compound.

Research is available for related but structurally distinct compounds, such as other benzoxazole derivatives, fluorinated benzimidazoles, and 2,1,3-benzoxadiazoles. nih.govnih.gov However, the findings from these studies are specific to their respective molecular scaffolds and cannot be extrapolated to accurately describe this compound.

Due to the absence of specific scientific data for this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline.

Computational Chemistry and Theoretical Investigations

Predictive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Influence of Fluorine Substitution on Molecular Properties

Research on fluorinated benzazole compounds has highlighted several key effects of fluorine substitution. mdpi.comelsevierpure.comnih.gov The strong electron-withdrawing nature of fluorine can modulate the electron density distribution across the aromatic system. mdpi.com In 4,7-Difluoro-1,2-benzoxazol-3-ol, the two fluorine atoms would synergistically decrease the electron density of the benzene (B151609) ring, which in turn can affect the acidity of the hydroxyl group at the 3-position and the reactivity of the entire molecule.

Furthermore, the replacement of hydrogen with fluorine often leads to an increase in lipophilicity, which can enhance the molecule's ability to permeate biological membranes. mdpi.com This modification is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate. mdpi.com The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, which can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com

The introduction of fluorine can also influence intermolecular interactions. The polarized C-F bond can participate in dipole-dipole interactions and, in some contexts, can act as a weak hydrogen bond acceptor. These interactions can be crucial for the binding of the molecule to biological targets such as enzymes or receptors. mdpi.com Studies on other fluorinated heterocyclic compounds have demonstrated that strategic fluorination can lead to enhanced binding affinity. mdpi.com

A study on fluorinated benzoxazole-terminated liquid crystals also revealed that the position of fluorine substitution significantly impacts molecular properties such as melting points and clearing points. mdpi.com While the context is different, it underscores the principle that the location of fluorine atoms is a critical determinant of the molecule's physical properties. mdpi.com

| Molecular Property | Influence of 4,7-Difluorination | Underlying Principle |

| Electron Distribution | Significant perturbation, with electron density drawn towards the fluorine atoms. | High electronegativity of fluorine. |

| Acidity of 3-OH group | Likely increased due to the inductive electron-withdrawing effect of the two fluorine atoms. | Stabilization of the conjugate base. |

| Lipophilicity | Generally increased. | The lipophilic nature of fluorine substitution. |

| Metabolic Stability | Potentially enhanced. | Increased strength of the C-F bond compared to C-H, blocking metabolic sites. |

| Binding Affinity | Can be modulated through new dipole-dipole or hydrogen bonding interactions. | The ability of fluorine to participate in intermolecular forces. |

Conformational Analysis and Molecular Dynamics Simulations

The primary source of conformational flexibility in this compound would arise from the rotation of the hydroxyl group around the C3-O bond. This rotation would give rise to different conformers, potentially distinguishable by the orientation of the hydroxyl hydrogen atom relative to the heterocyclic ring. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the oxazole (B20620) ring could play a significant role in stabilizing a particular conformation, leading to a preferred planar arrangement.

Furthermore, MD simulations are valuable tools for studying the interaction of a molecule with a biological target. nih.govnih.gov By docking this compound into the active site of a target protein and running an MD simulation, one could assess the stability of the binding pose and identify key interactions that contribute to binding affinity. nih.gov The fluorine atoms, in this context, could be observed to form specific, stable interactions with the protein residues.

| Conformational Parameter | Description | Expected Findings from Theoretical Studies |

| Ring Planarity | The dihedral angles within the benzoxazole (B165842) ring system. | The fused ring system is expected to be predominantly planar. |

| Hydroxyl Group Orientation | The dihedral angle defined by the atoms C2-C3-O-H. | A planar conformer stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the oxazole nitrogen is likely to be the most stable. |

| Molecular Flexibility | Root Mean Square Fluctuation (RMSF) of atoms in an MD simulation. | The benzoxazole core is expected to be rigid, with the highest flexibility observed for the hydroxyl hydrogen atom. |

| Solvent Interactions | Radial distribution functions of water around key atoms. | Strong hydration shells are expected around the polar hydroxyl group and the fluorine atoms. |

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the atomic arrangement within a molecule. For 4,7-Difluoro-1,2-benzoxazol-3-ol, a multi-faceted approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential for unambiguous structural assignment.

NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: In a ¹H NMR spectrum of this compound, one would expect to observe signals for the two aromatic protons and the hydroxyl proton. The aromatic protons would likely appear as complex multiplets due to proton-proton and proton-fluorine couplings. The chemical shift and coupling constants would be critical in confirming their positions on the benzene (B151609) ring. The hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, seven distinct signals would be anticipated for the seven carbon atoms in the benzoxazole (B165842) core. The chemical shifts of the carbons directly bonded to fluorine atoms would be significantly affected, appearing as doublets due to carbon-fluorine coupling (¹JC-F). Carbons further away may also show smaller couplings (²JC-F, ³JC-F), providing further structural confirmation.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a powerful tool. It would show two distinct signals for the two non-equivalent fluorine atoms at positions 4 and 7. The chemical shifts and the coupling constant between them (JF-F) would be characteristic of their relative positions on the aromatic ring. Furthermore, each fluorine signal would be split by neighboring protons, providing additional data to solve the structure.

Table 1: Hypothetical NMR Data for this compound No specific experimental data for this compound was found in the public domain. The following table is a hypothetical representation based on known chemical shift ranges and coupling patterns for similar structures.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 10.0-12.0 | br s | - | OH |

| ¹H | 7.0-7.5 | m | - | Ar-H |

| ¹H | 6.8-7.2 | m | - | Ar-H |

| ¹³C | 160-165 | d | ¹JC-F ≈ 240-260 | C-F |

| ¹³C | 155-160 | d | ¹JC-F ≈ 240-260 | C-F |

| ¹³C | 145-150 | s | - | C=N |

| ¹³C | 110-130 | m | - | Ar-C |

| ¹⁹F | -110 to -130 | d | JF-F ≈ 15-25 | F-4 |

High-Resolution Mass Spectrometry is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₃F₂NO₂), the expected exact mass would be calculated and compared to the experimentally measured value, typically with an accuracy of a few parts per million (ppm). This high level of accuracy allows for the unambiguous determination of the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing reaction mixtures and assessing the purity of the final compound, as it can separate the target molecule from impurities and provide their respective mass information simultaneously.

Table 2: Expected HRMS Data for this compound

| Ion Type | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 172.0153 |

| [M-H]⁻ | 170.0000 |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C=N stretching of the oxazole (B20620) ring, and C-F stretching vibrations (usually in the region of 1000-1300 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.

While this compound itself may exhibit UV absorption due to its aromatic system, UV-Visible and fluorescence spectroscopy are particularly useful for characterizing its derivatives. By chemically modifying the core structure, researchers can create new molecules with specific photophysical properties. These techniques are used to determine the wavelengths of maximum absorption and emission, as well as the quantum yield of fluorescence, which are critical parameters for applications in areas like bioimaging and materials science.

Chromatographic Methods for Purity Assessment and Isolation in Research Batches

Chromatographic techniques are essential for both the purification of the synthesized compound and the verification of its purity.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a non-volatile organic compound. A validated HPLC method, using a suitable stationary phase (e.g., C18) and mobile phase, would be developed to separate this compound from any starting materials, byproducts, or degradation products. The purity is typically determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total peak area. For research purposes, a purity of >95% or higher is often required.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique widely employed in the analysis of heterocyclic compounds, including benzoxazole derivatives. Its advantages over traditional High-Performance Liquid Chromatography (HPLC) include shorter run times, improved resolution, and lower solvent consumption. In a research setting, UPLC is crucial for determining the purity of "this compound," quantifying it in various matrices, and monitoring the progress of its synthesis or degradation.

The separation in UPLC is achieved on a column packed with sub-2 µm particles, which, when combined with a system designed to handle high pressures, allows for a significant increase in linear velocity without sacrificing efficiency. For a fluorinated compound like "this compound," a reversed-phase UPLC method would be a common approach. The selection of the stationary phase, typically a C18 or a more polar-modified C18 column, is critical for achieving optimal retention and selectivity. The mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to ensure a good peak shape and resolution from any impurities.

A representative UPLC method for the analysis of a fluorinated heterocyclic compound is detailed in the interactive table below. This method is illustrative of the conditions that could be applied to "this compound."

Table 1: Representative UPLC Method Parameters for Analysis of a Fluorinated Heterocyclic Compound

| Parameter | Value |

| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1.0 µL |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

Real-Time In-Process Analytical Monitoring in Chemical Synthesis

The integration of real-time analytical monitoring, often referred to as Process Analytical Technology (PAT), into chemical synthesis has revolutionized process development and manufacturing. These techniques provide continuous data on reaction progress, enabling precise control and a deeper understanding of reaction kinetics and mechanisms.

Flow Chemistry Applications with In-Line Spectroscopy

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, is particularly well-suited for integration with in-line spectroscopic monitoring. researchgate.net The small internal volumes of flow reactors allow for rapid and efficient mixing and heat transfer, and the steady-state nature of the process is ideal for continuous analysis. researchgate.netcam.ac.uk For the synthesis of complex molecules like "this compound," flow chemistry offers enhanced safety and reproducibility. cam.ac.uk

In-line spectroscopy, such as Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy, can be coupled directly to the flow reactor. acs.org This setup allows for the real-time monitoring of reactant consumption and product formation without the need for sampling and off-line analysis. acs.org For the synthesis of a benzoxazole derivative, in-line FTIR spectroscopy can be particularly powerful. By monitoring specific vibrational frequencies, it is possible to track the disappearance of starting materials and the appearance of the benzoxazole ring structure. For instance, the stretching vibrations of functional groups in the reactants will decrease in intensity, while characteristic peaks for the newly formed product will emerge and grow over time.

The data obtained from in-line spectroscopy can be used to rapidly optimize reaction conditions, such as temperature, residence time, and stoichiometry, leading to improved yields and purity. A representative example of how in-line spectroscopy could be applied to monitor the synthesis of a benzoxazole is provided in the interactive table below.

Table 2: Representative In-Line FTIR Monitoring Parameters for Benzoxazole Synthesis in Flow Chemistry

| Parameter | Description |

| Spectrometer | Flow cell integrated with an FTIR spectrometer |

| Probe Type | Attenuated Total Reflectance (ATR) |

| Spectral Range | 4000 - 650 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Monitored Species | Reactant (e.g., disappearance of a carbonyl or amine peak) |

| Monitored Species | Product (e.g., appearance of a characteristic benzoxazole ring vibration) |

| Data Acquisition | Spectra collected every 30 seconds |

Exploration in Chemical Biology and Molecular Probing

Investigations of Molecular Interactions with Biological Systems (in vitro, mechanistic focus)

There is currently no publicly available scientific literature detailing the in vitro molecular interactions of 4,7-Difluoro-1,2-benzoxazol-3-ol with biological targets.

Enzymatic Modulation Investigations (e.g., acetylcholinesterase inhibition)

No studies were found that investigated the potential of this compound to modulate the activity of any enzyme, including acetylcholinesterase. Research on other heterocyclic structures, such as oxadiazole derivatives, has shown acetylcholinesterase inhibition, but these findings cannot be extrapolated to the subject compound without direct experimental evidence.

Protein-Ligand Binding Studies (in vitro assays)

There are no published in vitro assays detailing the binding of this compound to any specific proteins. Consequently, data regarding its binding affinity, kinetics, or mode of interaction are not available.

Development as Chemical Probes and Molecular Tools for Biological Research

The potential of this compound as a chemical probe or molecular tool for biological research has not been described in the available literature.

Fluorescent Tagging and Imaging Applications

While the benzoxazole (B165842) core is a known fluorophore present in some chemical probes, there is no evidence to suggest that this compound has been developed or utilized for fluorescent tagging or cellular imaging applications. Its intrinsic fluorescent properties have not been characterized in the context of biological imaging.

Chemosensing Applications

No studies have been published on the development or application of this compound as a chemosensor for detecting ions or other small molecules.

Role in Target Identification Methodologies (non-clinical research)

Extensive investigation into publicly available scientific literature and research databases reveals a notable absence of studies detailing the application of This compound in target identification methodologies. While the compound is commercially available, there is no documented evidence of its use as a chemical probe or tool in non-clinical research aimed at identifying or validating biological targets.

The exploration of a compound's role in target identification typically involves its use in assays designed to uncover molecular interactions. Methodologies such as affinity chromatography, activity-based protein profiling (ABPP), or the development of photo-affinity probes rely on compounds that can specifically interact with and enable the isolation or identification of protein targets. Currently, no such applications or derivatizations of This compound for these purposes have been reported in peer-reviewed literature.

Consequently, there are no research findings, detailed experimental data, or established protocols to present regarding the utility of this specific compound in the field of chemical biology for molecular probing and target discovery. The scientific community has not yet published any work that would form the basis for a substantive discussion on this topic.

Q & A

Q. What are the standard synthetic routes for preparing 4,7-Difluoro-1,2-benzoxazol-3-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves refluxing fluorinated precursors in polar aprotic solvents like DMSO or DMF under inert atmospheres. For example, hydrazide derivatives can be cyclized via prolonged reflux (18–48 hours) with acid catalysts, followed by crystallization using ethanol-water mixtures to isolate the product . Optimization strategies include:

- Solvent selection : DMF enhances solubility for intermediates, while ethanol-water mixtures improve crystallization efficiency .

- Catalyst use : Sodium metabisulfite or glacial acetic acid can accelerate cyclization .

- Temperature control : Reflux at 120°C in DMF under nitrogen minimizes side reactions .

Typical yields range from 65% to 75%, depending on purification techniques .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C-NMR : Fluorine substituents cause distinct splitting patterns. For example, aromatic protons adjacent to fluorine atoms exhibit downfield shifts (~δ 7.5–8.5 ppm) due to electron-withdrawing effects .

- FTIR : A sharp peak near 1650 cm<sup>-1</sup> confirms the benzoxazole C=N stretch .

- HRMS : Molecular ion peaks ([M+H]<sup>+</sup>) validate the molecular formula (e.g., C7H3F2NO2 requires m/z 187.01) .

- Elemental Analysis : Carbon and nitrogen percentages should align with theoretical values (±0.3%) .

Q. What purification techniques are recommended for isolating this compound, and how does solvent selection impact crystallization efficiency?

Methodological Answer:

- Recrystallization : Use ethanol-water (1:1) to remove unreacted aldehydes or hydrazides. Slow cooling enhances crystal purity .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) separates polar byproducts .

- Solvent Impact : Polar solvents like DMSO improve intermediate solubility, while ethanol reduces solubility for selective crystallization .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., fluorine) at positions 4 and 7 influence the chemical reactivity and stability of the benzoxazole core?

Methodological Answer: Fluorine atoms increase the compound’s electrophilicity by withdrawing electron density from the aromatic ring, enhancing resistance to oxidative degradation. This can be studied via:

- X-ray Crystallography : Reveals bond-length alterations and planarity of the benzoxazole ring .

- Cyclic Voltammetry : Measures redox potentials to quantify stabilization effects .

- Hydrolytic Stability Tests : Expose the compound to acidic/basic conditions (e.g., HCl/NaOH at 60°C) and monitor degradation via HPLC .

Q. What strategies can resolve discrepancies in reported reaction yields for similar fluorinated benzoxazole derivatives?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary solvents (DMSO vs. DMF), catalysts (acetic acid vs. Na2S2O5), and temperatures (80–120°C) to identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to detect intermediate bottlenecks .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization or hydrolysis derivatives) .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of fluorinated benzoxazoles under varying pH conditions?

Methodological Answer:

- Controlled Replication : Repeat stability assays using standardized buffers (pH 1–13) and quantify degradation via UV-Vis (λmax ~270 nm) .

- Advanced Characterization : Use <sup>19</sup>F-NMR to track defluorination or ring-opening byproducts .

- Statistical Analysis : Apply ANOVA to assess significance of pH-dependent degradation rates .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.